molecular formula C60H73Br3N4NiO12P8+4 B6309689 Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide CAS No. 1514896-39-9

Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide

Cat. No. B6309689
CAS RN: 1514896-39-9
M. Wt: 1588.4 g/mol
InChI Key: FDCPITJZBPJDQF-UHFFFAOYSA-P
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Description

Bis{P,P’-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide is a synthetic nickel catalyst used for photocatalytic reduction of aqueous protons to hydrogen . It contains phosphonate anchor groups for immobilization on metal .


Synthesis Analysis

The compound was synthesized by the interaction of bis(hydroxymethyl)phenylphosphine with 4,4’-diaminodiphenylmethane in a dilute DMF solution .


Chemical Reactions Analysis

The compound is used as a catalyst in the photocatalytic reduction of aqueous protons to hydrogen . This suggests that it plays a crucial role in facilitating this chemical reaction.

Scientific Research Applications

  • Catalytic Properties and Structural Insights :

    • Nickel complexes are known to exhibit catalytic properties, particularly in the oligomerization of alkynes. Studies on nickeloles, a type of nickel complex, have shown their effectiveness as catalysts for the trimerization of diphenylacetylene, a process that can be valuable in the synthesis of polymers and other organic compounds (Eisch, Galle, Aradi, & Bolesa̵wski, 1986).
    • Certain nickel complexes exhibit a square-planar geometry around the nickel atom, which could be relevant in understanding the behavior and potential applications of Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide. The geometry of these complexes plays a critical role in their reactivity and interaction with other molecules (Churchill & O'Brien, 1970).
  • X-ray Photoelectron Spectroscopy (XPS) Studies :

    • XPS has been used to study the electronic structure of phosphorane complexes, which can provide valuable information about the electronic properties and bonding of phosphorus-containing compounds. Such insights can be useful in understanding the properties of Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide (Yamamoto & Konno, 1986).
  • Synthesis and Structural Characterization :

    • The synthesis and characterization of similar nickel complexes have been extensively studied, offering insights into the possible synthetic routes and structural characteristics of Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide. Understanding the crystal and molecular structure can be crucial for determining the reactivity and potential applications of such compounds (Kamiyama, Kajiwara, & Ito, 1999).

Mechanism of Action

The compound acts as a catalyst, speeding up the reaction without being consumed in the process. Its phosphonate anchor groups allow it to be immobilized on metal, which may enhance its catalytic activity .

properties

IUPAC Name

[4-[3,7-diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-λ5-phosphane;hydron;nickel(2+);trihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C30H34N2O6P4.3BrH.Ni/c2*33-41(34,35)19-25-11-15-27(16-12-25)31-21-39(29-7-3-1-4-8-29)22-32(24-40(23-31)30-9-5-2-6-10-30)28-17-13-26(14-18-28)20-42(36,37)38;;;;/h2*1-18H,19-24H2,(H2,33,34,35)(H2,36,37,38);3*1H;/q;;;;;+2/p+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCPITJZBPJDQF-UHFFFAOYSA-P
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[H+].[H+].[H+].[H+].C1N(C[PH+](CN(C[PH+]1C2=CC=CC=C2)C3=CC=C(C=C3)CP(=O)([O-])[O-])C4=CC=CC=C4)C5=CC=C(C=C5)CP(=O)([O-])[O-].C1N(C[PH+](CN(C[PH+]1C2=CC=CC=C2)C3=CC=C(C=C3)CP(=O)([O-])[O-])C4=CC=CC=C4)C5=CC=C(C=C5)CP(=O)([O-])[O-].[Ni+2].Br.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H73Br3N4NiO12P8+4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1588.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide

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